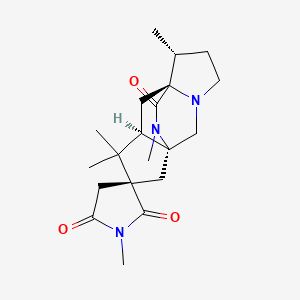

Aspergillimide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aspergillimide is a secondary metabolite produced by the fungus Aspergillus japonicus. It belongs to a family of fungal metabolites known as asperparalines, which are characterized by their unique structural features, including a bridged diazabicyclo[2.2.2]octanone core and a spiro-succinimide motif . This compound has garnered attention due to its potent biological activities, particularly its paralytic effects on insects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of aspergillimide involves a series of complex steps, including oxidative and reductive radical cyclizations. These steps are crucial for constructing the cyclopentane and spiro-succinimide units that are central to the compound’s structure . The key steps in the synthesis include:

Oxidative Radical Cyclization: This step introduces the alkene unit through direct beta-hydrogen abstraction or coupling with a radical initiator.

Reductive Radical Cyclization: This step helps in forming the spiro-succinimide unit by reducing the intermediate radicals.

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of okara (soybean residue) with Aspergillus japonicus JV-23. The compound is then isolated and purified using various chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Aspergillimide undergoes several types of chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen atoms, reducing the molecule to its simpler forms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidative Reagents: Common oxidative reagents include oxygen, hydrogen peroxide, and various peroxides.

Reductive Reagents: Common reductive reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

Substitution Reagents: Common substitution reagents include halogens, alkyl halides, and nucleophiles.

Major Products: The major products formed from these reactions include oxo-derivatives, reduced forms of this compound, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Aspergillimide has a wide range of scientific research applications, including:

Wirkmechanismus

Aspergillimide exerts its effects by selectively blocking insect nicotinic acetylcholine receptors. This action leads to paralysis in insects, making it a potent insecticidal agent . The compound’s unique structure allows it to interact specifically with these receptors, disrupting normal neural transmission and leading to paralysis .

Vergleich Mit ähnlichen Verbindungen

Asperparaline A, B, and C: These compounds share a similar structural framework with aspergillimide, including the bridged diazabicyclo[2.2.2]octanone core and spiro-succinimide motif.

16-Oxothis compound: This compound is an oxo-derivative of this compound and shares similar biological activities.

Uniqueness: this compound is unique due to its specific mode of action on insect nicotinic acetylcholine receptors and its potent paralytic effects. Its structural complexity and the presence of the spiro-succinimide motif also distinguish it from other similar compounds .

Eigenschaften

Molekularformel |

C20H29N3O3 |

|---|---|

Molekulargewicht |

359.5 g/mol |

IUPAC-Name |

(1R,6R,7S,9R,11R)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione |

InChI |

InChI=1S/C20H29N3O3/c1-12-6-7-23-11-19-10-18(9-14(24)21(4)15(18)25)17(2,3)13(19)8-20(12,23)16(26)22(19)5/h12-13H,6-11H2,1-5H3/t12-,13-,18-,19+,20+/m1/s1 |

InChI-Schlüssel |

RTNMRJRMTGSUAE-DWPFRNKMSA-N |

Isomerische SMILES |

C[C@@H]1CCN2[C@@]13C[C@H]4[C@@](C2)(C[C@]5(C4(C)C)CC(=O)N(C5=O)C)N(C3=O)C |

Kanonische SMILES |

CC1CCN2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B10814052.png)

![5-(4-Chlorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B10814057.png)

![4-(6-Chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B10814065.png)

![(NE)-N-[6-(2-ethylsulfanylpropyl)-3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine](/img/structure/B10814083.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-(2-methoxyphenyl)propanamide](/img/structure/B10814087.png)

![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814130.png)

![8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B10814134.png)